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Experimental Insights into DPP8/9 Function and
Inhibition

Investigating DPP8/9 in Adipocyte Differentiation

This protocol is based on studies using mouse 3T3-L1 and 3T3-F442A preadipocyte cell lines [1].

¢ Cell Culture and Differentiation: Maintain preadipocytes in standard culture. To induce
differentiation, replace the growth medium with a differentiation cocktail (DMI) containing
Dexamethasone, Methylisobutylxanthine, and Insulin [1].
¢ Inhibitor Treatment: Add specific inhibitors to the culture medium at the time of differentiation
induction.
o Use the DPP8/9-selective inhibitor 1G244 (e.g., at 100-500 uM) to test for DPP8/9-specific
effects [1].
o Use the DPP4-selective inhibitor Sitagliptin (MK-0431) and the FAP-selective inhibitor
3099 as negative controls, as they do not impair adipogenesis [1].
¢ Assessment of Differentiation: After several days (e.g., 7-10 days), assess differentiation.
o Oil Red O Staining: Fix cells and stain with Oil Red O to visualize and quantify lipid droplet
accumulation, a hallmark of adipogenesis [1].
o Molecular Marker Analysis: Analyze the expression of key adipogenic markers via Western
Blot or RT-gPCR. Critical markers include PPARy2, FABP4 (aP2), Adiponectin, and Leptin
[1].
¢ Rescue Experiments: To confirm the mechanism involves PPARY, add a PPARy agonist (e.g.,
Thiazolidinediones, TZDs) or ectopically express PPARy2 in the presence of 1G244. A successful
rescue of differentiation confirms the role of DPP8/9 in regulating PPARYy [1].
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Structural Studies of DPP8/9 with Inhibitors

Understanding the binding mode is key for inhibitor design.

¢ Protein Purification: Recombinantly express and purify human DPP8 and DPP9 (e.g., in insect Sf9
cells using a baculovirus system). Use affinity chromatography (e.g., Ni-NTA) and size-exclusion
chromatography for purification [8].

e Crystallization and Data Collection: Crystallize the purified proteins, either in the unliganded form
or in complex with inhibitors like 1G244. Collect X-ray diffraction data [8].

e Structure Analysis: Solve the crystal structures. Key findings reveal that unlike DPP4, ligand binding
to DPP8/9 induces a major conformational change in a loop segment, which folds into an a-helix (R-
helix). This "induced-fit" mechanism is a key structural difference from DPP4 that can be exploited for
designing selective inhibitors [8].

Assessing Cellular Pyroptosis via DPP8/9 Inhibition

DPP8/9 inhibition triggers pyroptosis in specific immune and cancer cells.

e Cell Treatment: Treat primary human monocytes, macrophages, or acute myeloid leukemia (AML)
cell lines with a DPP8/9 inhibitor (e.g., 1G244). A non-nucleoside reverse transcriptase inhibitor
(NNRTI) can be used in combination to enhance this effect in T-cells [4] [6].

¢ Detection of Pyroptosis Markers:

o Caspase-1 Activation: Measure using a fluorescent activity assay or Western Blot (cleaved
caspase-1).

o IL-1B and IL-18 Release: Quantify the release of these pro-inflammatory cytokines into the
culture supernatant by ELISA.

o Cell Membrane Integrity: Assess plasma membrane rupture, a hallmark of pyroptosis, using a
dye exclusion assay like Propidium lodide (PI) staining [4].

Key Quantitative Data on Inhibitors

Inhibitor Target Reported ICso | Affinity Key Characteristics & Notes

| 1G244 [1] [6] | DPP8/9 | Not precisely quantified in search results, but used at 100-500 pM in cell assays

[1]. | — First-generation, well-studied research tool.
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e Contains a hERG-pharmacophore, a cardiotoxicity risk, limiting therapeutic use [6]. | | Sitagliptin
(MK-0431) [1] | DPP4 | Highly selective for DPP4 over DPP8/9. | — Used as a negative control in
adipogenesis studies (no effect) [1].

¢ Clinically approved for Type 2 Diabetes. | | UAMC1110 [5] | FAP | ICso = 0.7 - 1.4 nM | — Highly potent
and selective for FAP over PREP and DPPs.

e Serves as the pharmacophore for FAPI radiotracers. | | FAPI-04 | -46 [5] | FAP | Low nM affinity
(imaging agent). | — Radiopharmaceuticals using DOTA chelators.

e Used for PET imaging and targeted radiotherapy of FAP-positive cancers. |

Mechanisms of DPP8/9 in Key Sighaling Pathways

The following diagrams illustrate the complex roles DPP8/9 play in two critical cellular processes: a pro-

death pathway (pyroptosis) and a pro-differentiation pathway (adipogenesis).
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DPP8/9 inhibition triggers pyroptosis via inflammasome activation.
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DPP8/9 activity is essential for initiating adipocyte differentiation.

Research Directions and Challenges

¢ Achieving Selectivity: The high similarity (over 90%) in the active sites of DPP8 and DPP9 makes
developing selective inhibitors for either enzyme exceptionally difficult. Computational methods like
relative binding free energy (RBFE) calculations are being employed to design inhibitors that exploit
subtle differences [6].

e Beyond the Active Site: Targeting allosteric sites or protein-protein interactions, such as the
interface with SUMOL, offers a promising alternative for achieving selectivity and modulating DPP9
activity non-catalytically [8] [3].

e Therapeutic Potential: Selective DPP8/9 inhibitors hold significant promise for inducing pyroptosis in
cancer cells (e.g., AML) and for mitigating organ fibrosis, as shown in preclinical models of kidney
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disease [3] [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9510841/
https://www.sciencedirect.com/science/article/abs/pii/S0223523425006786
https://www.smolecule.com/products/s544468?utm_src=pdf-custom-synthesis
https://www.nature.com/articles/srep12348?error=cookies_not_supported&code=2027c2f5-9f5a-4f38-8fef-c1ac7f9a53ff
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.1002871/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9510841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12037458/
https://ejnmmipharmchem.springeropen.com/articles/10.1186/s41181-020-00102-z
https://ejnmmipharmchem.springeropen.com/articles/10.1186/s41181-020-00102-z
https://www.sciencedirect.com/science/article/abs/pii/S0223523425006786
https://www.researchsquare.com/article/rs-12858/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5816189/
https://www.smolecule.com/products/b544468#dpp4-dpp8-dpp9-fap-inhibitor
https://www.smolecule.com/products/b544468#dpp4-dpp8-dpp9-fap-inhibitor
https://www.smolecule.com/products/b544468#dpp4-dpp8-dpp9-fap-inhibitor
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s544468?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact
) o Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s544468?utm_src=pdf-bulk
https://www.smolecule.com/products/s544468?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

